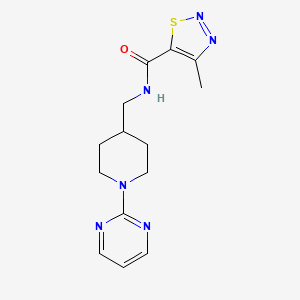

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6OS/c1-10-12(22-19-18-10)13(21)17-9-11-3-7-20(8-4-11)14-15-5-2-6-16-14/h2,5-6,11H,3-4,7-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCUDHWQMTMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 leads to the inhibition of the kinase’s enzymatic activity, which in turn disrupts the normal progression of the cell cycle.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death.

Biological Activity

The compound 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative of thiadiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound, drawing on diverse research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with pyrimidine derivatives and piperidine. The structural features include a thiadiazole core, a carboxamide group, and a pyrimidine-piperidine moiety that may enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effective antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Methyl Thiadiazole Derivative | 1.95 - 15.62 | S. aureus, E. coli |

| Compound 51am | 34.48 | c-Met inhibitors |

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Studies using bovine serum albumin in protein denaturation assays have shown that related thiadiazole compounds can significantly reduce inflammation markers .

Study 1: Thiadiazole Derivatives as Antibacterial Agents

A study compared various thiadiazole derivatives against standard antibiotics like ciprofloxacin and diclofenac sodium. The results indicated that certain derivatives exhibited superior antibacterial activity, with effective inhibition against multi-drug resistant pathogens .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of thiadiazole derivatives revealed that modifications to the thiadiazole core could enhance biological activity. Compounds with specific substitutions showed increased potency against cancer cell lines and better pharmacokinetic profiles in animal models .

The proposed mechanisms for the biological activities of these compounds include:

- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Possibly by inhibiting pro-inflammatory cytokines or modulating immune responses.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways like c-Met phosphorylation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. Specifically, they are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced cell proliferation in various cancer types:

- Cell Cycle Regulation : Studies have shown that derivatives of this compound can effectively inhibit CDK4 and CDK6 activities, leading to G1 phase arrest in cancer cells .

- Apoptosis Induction : The compound has been associated with the induction of apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

In addition to anticancer applications, this compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

- Fungal Activity : The compound has also been evaluated for antifungal properties, particularly against strains of Candida albicans, where it exhibited significant inhibitory effects .

Case Study 1: CDK Inhibition in Cancer Therapy

A study published in a patent document highlighted the effectiveness of pyrimidine-based compounds in inhibiting CDK activity. The results indicated that compounds similar to this compound could significantly reduce cell proliferation in acute myeloid leukemia cell lines .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of thiadiazole derivatives. The study demonstrated that these compounds could inhibit the growth of Candida species more effectively than traditional antifungal agents like fluconazole, with minimum inhibitory concentrations (MICs) below 25 µg/mL .

Table of Biological Activities

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Anticancer | Various cancer cell lines | Inhibition of CDK4/CDK6; apoptosis induction |

| Antimicrobial | Staphylococcus aureus | Significant bacterial inhibition |

| Escherichia coli | Effective against Gram-negative bacteria | |

| Candida albicans | Superior antifungal activity compared to fluconazole |

Preparation Methods

Synthesis of the 1,2,3-Thiadiazole-5-Carboxamide Core

The 1,2,3-thiadiazole ring is a critical structural component of the target compound. Two primary methods dominate its synthesis:

Thiosemicarbazide Cyclization with Carboxylic Acids

This method, detailed in CN103936691A, involves a solid-phase reaction using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). The procedure is conducted at room temperature through mechanical grinding, eliminating the need for solvents. For 4-methyl-1,2,3-thiadiazole-5-carboxylic acid synthesis:

- Reagents : Thiosemicarbazide (1 mol), acetic acid (1.2 mol), PCl₅ (1.2 mol).

- Procedure : Grind reagents for 30–60 minutes until a homogeneous mixture forms. The crude product is treated with alkaline solution (pH 8–8.2), filtered, and recrystallized to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with >91% purity.

Acylation-Dehydration Route

As described in PMC4207456, thiosemicarbazide undergoes acylation with carboxylic acid derivatives followed by cyclodehydration. Methanesulfonic acid serves as a dehydrating agent, offering higher yields (85–92%) compared to traditional sulfuric acid or polyphosphoric acid.

Comparative Analysis of Thiadiazole Core Synthesis Methods

| Method | Reagents | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Solid-phase grinding | Thiosemicarbazide, PCl₅ | Room temperature | 91% | >95% | |

| Acylation-dehydration | Thiosemicarbazide, MeSO₃H | 80°C, 2 hr | 92% | 98% |

Synthesis of (1-(Pyrimidin-2-yl)Piperidin-4-yl)Methylamine

The piperidine-pyrimidine moiety is synthesized through a sequence of ring formation, functionalization, and amine generation.

Piperidine Ring Formation and Pyrimidine Substitution

The piperidine ring is constructed via a cyclization reaction using glutaraldehyde and ammonium acetate, followed by nucleophilic aromatic substitution with 2-chloropyrimidine. Key steps include:

- Cyclization : Glutaraldehyde + ammonium acetate → piperidine-4-carbaldehyde.

- Pyrimidine Attachment : React piperidine-4-carbaldehyde with 2-chloropyrimidine in the presence of K₂CO₃ at 120°C for 12 hours.

Reductive Amination for Methylamine Generation

The aldehyde intermediate is reduced to a primary amine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding (1-(pyrimidin-2-yl)piperidin-4-yl)methylamine with 78% efficiency.

Coupling of Thiadiazole-5-Carboxylic Acid and Piperidine-Pyrimidine Amine

The final step involves forming an amide bond between the thiadiazole-5-carboxylic acid and the piperidine-pyrimidine methylamine.

Acyl Chloride Intermediate Formation

As per CN101066972B, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to generate the corresponding acyl chloride.

Amide Bond Formation

The acyl chloride reacts with (1-(pyrimidin-2-yl)piperidin-4-yl)methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

- Molar Ratio : 1:1.2 (acyl chloride:amine).

- Conditions : Stir at 25°C for 6 hours.

- Yield : 82–85% after column chromatography.

Optimization of Coupling Reaction

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Base | TEA | Neutralizes HCl |

| Reaction Time | 6 hours | Completes coupling |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended for the cyclization and acylation steps to enhance reproducibility and reduce reaction times. Purification via crystallization rather than column chromatography improves cost efficiency, with recrystallization solvents (e.g., ethanol/water mixtures) yielding >98% purity.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:

The synthesis of this compound involves sequential coupling and functionalization steps. A validated approach includes:

- Acylation and Amination : Reacting a pyrimidine-piperidine intermediate (e.g., 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine) with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents like TBTU (tetrabutylammonium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours .

- Purification : Crude products are washed with acidic (5% HCl) and basic (5% NaOH) solutions, followed by column chromatography to isolate the final compound (>95% purity) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR provide structural confirmation, with characteristic shifts for the thiadiazole (e.g., δ ~8.2 ppm for thiadiazole protons) and pyrimidine-piperidine moieties (δ ~2.5–3.5 ppm for piperidine methylene groups) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., calculated [M+H] vs. observed values within ±0.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1620–1680 cm) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

SAR studies should focus on:

- Core Modifications : Replace the thiadiazole ring with oxadiazole or triazole analogs to assess impact on target binding .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the pyrimidine ring to enhance receptor affinity .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with targets like kinases or GPCRs, guided by analogs such as dasatinib derivatives .

Advanced Question: How should researchers address contradictory data in solubility or bioactivity assays?

Methodological Answer:

Contradictions arise from experimental variability or impurities. Mitigation strategies include:

- Purity Validation : Confirm compound purity via HPLC (>98%) and LC-MS to rule out degradation products .

- Solvent Optimization : Test solubility in DMSO/PBS mixtures (e.g., 1:9 v/v) with sonication to ensure homogeneous dissolution .

- Assay Replication : Use orthogonal assays (e.g., SPR for binding, cell-based viability tests) to cross-validate bioactivity .

Advanced Question: What computational methods support reaction design for analogs of this compound?

Methodological Answer:

Modern approaches include:

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable synthetic routes .

- Machine Learning : Train models on existing reaction databases to propose optimal conditions (e.g., solvent, catalyst) for novel analogs .

- Retrosynthetic Analysis : Fragment the target molecule into commercially available building blocks (e.g., pyrimidine-2-carboxamides) using tools like ICSynth .

Basic Question: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at −20°C in airtight, light-protected vials to prevent oxidation or hydrolysis .

- Solvent : Lyophilize and store as a solid; avoid repeated freeze-thaw cycles in DMSO solutions .

Advanced Question: How can researchers improve synthetic yields for scale-up?

Methodological Answer:

Optimization strategies:

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to enhance amide bond formation efficiency .

- Reactor Design : Use flow chemistry for exothermic steps (e.g., acylation) to improve heat dissipation and reaction control .

- Byproduct Analysis : Monitor intermediates via TLC or in-line IR to terminate reactions at peak conversion .

Advanced Question: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Chemical Probes : Synthesize fluorescent or biotinylated derivatives for pull-down assays and microscopy .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR Knockout : Use gene-edited cell lines to confirm dependency on the hypothesized target pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.